molecular formula C7H5FINO2 B6266311 methyl 2-fluoro-3-iodopyridine-4-carboxylate CAS No. 1806310-50-8

methyl 2-fluoro-3-iodopyridine-4-carboxylate

Cat. No.: B6266311
CAS No.: 1806310-50-8
M. Wt: 281
InChI Key:
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Description

Methyl 2-fluoro-3-iodopyridine-4-carboxylate is a chemical compound with the molecular formula C7H5FINO2. . It is a derivative of pyridine, a basic heterocyclic organic compound, and contains both fluorine and iodine substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-fluoro-3-iodopyridine-4-carboxylate typically involves the fluorination and iodination of pyridine derivatives. One common method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further iodinated to obtain the desired compound.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-fluoro-3-iodopyridine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine and iodine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized pyridines.

Scientific Research Applications

Methyl 2-fluoro-3-iodopyridine-4-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated pyridine derivatives.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-3-iodopyridine-4-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, similar to other halogenated pyridine derivatives. These interactions can influence various biological processes, including enzyme activity, receptor binding, and signal transduction.

Comparison with Similar Compounds

    2-fluoro-3-bromopyridine: A closely related compound used as an intermediate in the synthesis of methyl 2-fluoro-3-iodopyridine-4-carboxylate.

    2-fluoro-3-chloropyridine: Another halogenated pyridine derivative with similar chemical properties.

    2-fluoro-3-iodopyridine: A simpler analog without the carboxylate group.

Uniqueness: this compound is unique due to the presence of both fluorine and iodine substituents, which impart distinct chemical reactivity and potential biological activity. The carboxylate group also adds to its versatility in various chemical reactions and applications.

Properties

CAS No.

1806310-50-8

Molecular Formula

C7H5FINO2

Molecular Weight

281

Purity

95

Origin of Product

United States

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